molecular formula C20H19ClFN3O2 B4955191 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4955191
M. Wt: 387.8 g/mol
InChI Key: RHOMTYKCHCJYAE-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a pyrrolidine-2,5-dione ring substituted with a 4-fluorophenyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 4-chlorophenylamine with ethylene glycol in the presence of a catalyst.

    Formation of the Pyrrolidine-2,5-dione Ring: The pyrrolidine-2,5-dione ring is synthesized by reacting 4-fluorobenzaldehyde with succinic anhydride in the presence of a base.

    Coupling Reaction: The piperazine intermediate is then coupled with the pyrrolidine-2,5-dione intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antidepressant, antipsychotic, and anxiolytic agent.

    Biological Research: The compound is used in studies related to neurotransmitter receptors and their modulation.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting central nervous system disorders.

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, thereby influencing mood and behavior. The compound may also interact with other molecular targets such as ion channels and transporters, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine structure, used as an antidepressant.

    Buspirone: Another piperazine derivative with anxiolytic properties.

    Aripiprazole: An antipsychotic agent with a piperazine moiety.

Uniqueness

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which may contribute to its distinct pharmacological profile. The combination of these substituents can result in unique interactions with neurotransmitter receptors, potentially leading to novel therapeutic effects.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c21-14-1-5-16(6-2-14)23-9-11-24(12-10-23)18-13-19(26)25(20(18)27)17-7-3-15(22)4-8-17/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOMTYKCHCJYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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